molecular formula C23H19N3OS B460322 2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 327082-70-2

2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B460322
CAS No.: 327082-70-2
M. Wt: 385.5g/mol
InChI Key: TUZDVSCDMBVRJM-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the phenylethylthio and pyridinyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure, such as chloroquine and quinine, are well-known for their medicinal properties.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine also feature a pyridine ring and have significant biological activity.

Uniqueness

What sets 2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-phenacylsulfanyl-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c24-13-19-22(17-9-6-12-25-14-17)18-10-4-5-11-20(18)26-23(19)28-15-21(27)16-7-2-1-3-8-16/h1-3,6-9,12,14H,4-5,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZDVSCDMBVRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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